molecular formula C14H23NO4 B11718580 Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate

Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate

Cat. No.: B11718580
M. Wt: 269.34 g/mol
InChI Key: BQXPDIMADWECDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: (E)-tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate CAS Number: 194933-85-2 Molecular Formula: C₁₄H₂₃NO₄ Molecular Weight: 269.34 g/mol Physical Properties:

  • Density: 1.119 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 347.1 ± 35.0 °C (predicted)
  • pKa: -2.13 ± 0.40 (predicted) .

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a conjugated enoate ester (3-methoxy-3-oxoprop-1-enyl) substituent. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing nitrogen-containing scaffolds .

Properties

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXPDIMADWECDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate and subsequent reaction with methoxypropenone . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are still under investigation, but it is believed to modulate biochemical processes through binding to active sites or altering protein conformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Enoate Ester Group

tert-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate
  • Key Difference : Ethoxy group replaces the methoxy group at the 3-oxoprop-1-enyl position.
  • Slightly higher molecular weight (283.36 g/mol vs. 269.34 g/mol) .
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
  • Key Difference: The enoate ester is replaced with a ketone (propanoyl group).
  • Impact :
    • Loss of conjugation in the side chain, reducing electronic delocalization and altering reactivity in Michael addition or cyclization reactions.
    • Similarity score: 0.95 (structural alignment) .

Variations in the Piperidine Substituents

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate
  • Key Difference: A saturated 4-methylpentyl chain replaces the enoate group.
  • Impact: Enhanced hydrophobicity, making it more suitable for lipid membrane penetration in drug candidates.
tert-Butyl (E/Z)-4-(4-methoxystyryl)piperidine-1-carboxylate
  • Key Difference: Styryl (C=C-aryl) group replaces the enoate.
  • Impact :
    • Extended conjugation system improves UV-vis absorption properties.
    • Increased steric bulk may hinder crystallinity but enhance binding to aromatic enzyme pockets .

Functional Group Modifications in Related Scaffolds

tert-Butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate
  • Key Difference: Piperazine replaces piperidine, and the enoate is saturated to a propyl group.
  • Impact: Increased basicity due to the additional nitrogen in piperazine. Reduced rigidity compared to the piperidine-enoate system .
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
  • Key Difference: 3,3-dimethyl-4-oxo group replaces the enoate.
  • Impact :
    • The oxo group introduces a ketone, enabling nucleophilic attacks, while the dimethyl group adds steric hindrance.
    • Lower similarity score (0.94) due to significant structural divergence .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Applications/Properties Reference
(E)-tert-Butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate C₁₄H₂₃NO₄ 269.34 Enoate ester (methoxy) Pharmaceutical intermediate
tert-Butyl 4-(3-ethoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate C₁₅H₂₅NO₄ 283.36 Enoate ester (ethoxy) Lipophilic intermediate
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate C₁₆H₃₁NO₂ 269.43 Saturated alkyl chain Membrane-penetrating drug scaffolds
tert-Butyl (E)-4-(4-methoxystyryl)piperidine-1-carboxylate C₂₀H₂₇NO₃ 329.44 Styryl group Enzyme inhibitors (e.g., MAO-B, ChE)
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate C₁₂H₂₁NO₃ 227.30 3,3-dimethyl-4-oxo Rigid ketone-containing intermediates

Q & A

Q. What are the established synthetic routes for tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:
  • Alkylation : Use tert-butyl bromoacetate with a strong base (e.g., NaH or KOtBu) in THF or DMF to introduce the tert-butyl carboxylate group .
  • Enone Formation : Employ coupling agents like DCC or EDCI with DMAP as a catalyst in DCM to conjugate the 3-methoxy-3-oxoprop-1-enyl moiety .
  • Purification : Use recrystallization (e.g., from ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
    Critical Conditions :
  • Temperature control (0°C to room temperature) during coupling reactions to minimize side products.
  • Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques (e.g., NMR, MS, HPLC) are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the enone and piperidine ring substituents. Chemical shifts for the methoxy (δ ~3.7 ppm) and tert-butyl (δ ~1.4 ppm) groups are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98% for biological assays) .

Q. What are the recommended storage conditions and handling precautions to maintain the compound’s stability during experimental workflows?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon). Desiccate with silica gel to prevent hydrolysis of the ester groups .
  • Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to strong oxidizers (e.g., peroxides), which may degrade the enone moiety .

Advanced Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations) for this compound?

  • Methodological Answer :
  • DFT Optimization : Use Gaussian or ORCA to compute NMR chemical shifts with the B3LYP/6-31G(d,p) basis set. Compare with experimental data to identify conformational discrepancies.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO or CDCl₃) in calculations to improve agreement .
  • Dynamic Effects : Perform molecular dynamics simulations to assess rotamer populations affecting NMR peak splitting .

Q. What strategies are effective in overcoming challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :
  • Crystallization Screens : Use vapor diffusion with PEG-based precipitants. Adjust pH to 6–7 to stabilize the enone moiety.
  • Cryoprotection : Soak crystals in glycerol or paraffin oil before flash-cooling to prevent ice formation.
  • Refinement : Use SHELXL for high-resolution data (≤1.2 Å) to resolve disorder in the tert-butyl group .

Q. How can in silico docking studies be designed to evaluate the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :
  • Target Preparation : Retrieve protein structures from PDB (e.g., CYP3A4) and optimize protonation states with H++ or PROPKA.
  • Docking Software : Use AutoDock Vina or Glide with the enone group parameterized for flexible docking. Validate poses with MM-GBSA binding energy calculations .
  • Validation : Compare docking results with SPR or ITC binding assays to refine scoring functions .

Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) when modifying functional groups on the piperidine or enone moieties?

  • Methodological Answer :
  • Analog Synthesis : Replace the methoxy group with ethoxy or trifluoromethoxy variants. Monitor changes in logP (HPLC-derived) and solubility (shake-flask method).
  • Biological Assays : Test analogs in enzyme inhibition assays (IC₅₀) and correlate with steric/electronic parameters (Hammett σ, Taft Es) .
  • Crystallographic SAR : Overlay X-ray structures of analogs to identify key hydrogen bonds or hydrophobic interactions .

Q. How should researchers address discrepancies in biological activity data across different assay systems (e.g., cell-based vs. biochemical assays)?

  • Methodological Answer :
  • Assay Optimization : Standardize cell membrane permeability (e.g., via PAMPA) and ATP levels (CellTiter-Glo) in cell-based assays.
  • Control Compounds : Include reference inhibitors (e.g., ketoconazole for CYP3A4) to normalize inter-assay variability .
  • Data Normalization : Use Z-factor analysis to quantify assay robustness and identify outlier conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.